synthesis pathways for 2,2,4,4-Tetramethylimidazolidine-5-thione
synthesis pathways for 2,2,4,4-Tetramethylimidazolidine-5-thione
This guide details the synthesis of 2,2,4,4-tetramethylimidazolidine-5-thione , a sterically hindered heterocyclic thione. This compound is the sulfur analogue of 2,2,4,4-tetramethylimidazolidin-5-one (often referred to as the "TMIO" precursor in nitroxide spin label chemistry). Its synthesis requires the construction of the sterically crowded imidazolidine core followed by a selective thionation step.
Part 1: Strategic Analysis & Retrosynthesis
Target Molecule: 2,2,4,4-Tetramethylimidazolidine-5-thione Core Challenges:
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Steric Hindrance: The presence of four methyl groups (gem-dimethyl effect) stabilizes the ring but hinders nucleophilic attacks required for ring closure and thionation.
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Regioselectivity: Ensuring thionation occurs exclusively at the carbonyl position (C5) without affecting the ring nitrogens or causing ring opening.
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Thionation Efficiency: Sterically hindered amides/lactams are notoriously difficult to thionate; standard conditions often fail, requiring high-activity reagents like Lawesson’s Reagent or
in high-boiling solvents.
Retrosynthetic Pathway:
The most robust pathway disconnects the C=S bond back to the C=O bond of the corresponding lactam (imidazolidinone). The lactam is assembled via the condensation of acetone with an
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Target: 2,2,4,4-Tetramethylimidazolidine-5-thione[1]
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Precursor: 2,2,4,4-Tetramethylimidazolidin-5-one
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Starting Materials: Acetone + 2-Amino-2-methylpropanamide (
-aminoisobutyramide).
Part 2: Synthesis Protocols
Phase 1: Construction of the Imidazolidinone Core
Objective: Synthesis of 2,2,4,4-tetramethylimidazolidin-5-one.
This step involves the condensation of 2-amino-2-methylpropanamide with acetone. The reaction is driven by the formation of a Schiff base (imine) followed by intramolecular cyclization. Due to steric bulk, water removal is critical to drive the equilibrium.
Reagents:
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2-Amino-2-methylpropanamide (CAS 6948-04-5): 10.2 g (0.1 mol)
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Acetone (Dry): 100 mL (Excess, acts as solvent and reagent)
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p-Toluenesulfonic acid (pTSA) (Catalytic): 0.5 g
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Methanol (Optional co-solvent for solubility)
Protocol:
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Dissolution: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 2-amino-2-methylpropanamide (0.1 mol) in 100 mL of dry acetone.
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Catalysis: Add a catalytic amount of pTSA (approx. 5 mol%).
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Reflux: Heat the mixture to vigorous reflux. The reaction relies on the thermodynamic stability of the 5-membered ring. If using a Dean-Stark trap, add a co-solvent like benzene or toluene (if compatible with solubility) to azeotropically remove water. Alternatively, use molecular sieves (3Å or 4Å) in the refluxing acetone.
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Monitoring: Monitor by TLC (SiO2, EtOAc/MeOH 9:1). The starting amide spot will disappear, and a less polar product spot will appear.
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Workup:
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Cool the reaction mixture to 0°C. The product, 2,2,4,4-tetramethylimidazolidin-5-one, often precipitates as white crystals.
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If no precipitate forms, concentrate the acetone in vacuo to ~20 mL and add cold hexane to induce crystallization.
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Purification: Recrystallize from acetone/hexane.
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Yield Expectation: 70–85%.
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Characterization: Melting point ~160°C. IR: Strong C=O stretch at ~1690 cm⁻¹.
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Phase 2: Thionation via Lawesson’s Reagent
Objective: Conversion of the C=O group to C=S.[2]
Standard thionation with
Reagents:
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2,2,4,4-Tetramethylimidazolidin-5-one (Precursor): 1.42 g (10 mmol)
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Lawesson’s Reagent (LR): 2.42 g (6 mmol, 0.6 eq. per carbonyl, usually 1.2 eq used for kinetic drive)
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Solvent: Anhydrous Toluene or Xylene (20 mL)
Protocol:
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Setup: Flame-dry a 100 mL 2-neck round-bottom flask under Argon or Nitrogen atmosphere.
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Charging: Add the imidazolidinone precursor (10 mmol) and Lawesson’s Reagent (6–7 mmol). (Note: LR provides two sulfur atoms per molecule, but excess is often used for hindered substrates).
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Reaction: Add anhydrous toluene (20 mL). Heat the mixture to reflux (110°C).
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Critical Control: The reaction mixture will turn homogenous and then likely yellow/orange. Stir vigorously.
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Time: 3–6 hours. Monitor by TLC (Hexane/EtOAc).[3] The thione is typically less polar and moves faster than the ketone. It is often yellow or UV-active.
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Quench: Cool to room temperature.
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Workup (Self-Validating Step):
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Solvent evaporation often leaves a sticky phosphorus byproduct residue.
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Preferred Method: Load the crude reaction mixture directly onto a short silica gel plug. Elute with CH₂Cl₂ to separate the organic product from the polar phosphorus byproducts.
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Purification: Column chromatography (Silica Gel, Hexane/EtOAc gradient 80:20 to 50:50).
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Product: 2,2,4,4-Tetramethylimidazolidine-5-thione.[1]
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Appearance: Yellowish crystalline solid.
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Yield: 60–80%.
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Part 3: Visualization of the Pathway
The following diagram illustrates the chemical flow from raw materials to the final thione, highlighting the critical intermediate.
Figure 1: Step-wise synthesis pathway from acyclic precursors to the heterocyclic thione.
Part 4: Data Summary & Characterization
| Parameter | Imidazolidinone (Precursor) | Imidazolidine-5-thione (Target) |
| Formula | ||
| MW | 142.20 g/mol | 158.26 g/mol |
| Appearance | White Crystals | Yellow Crystalline Solid |
| IR Signature | ~1690 cm⁻¹ (Strong C=O) | ~1500–1550 cm⁻¹ (C=S / Thioamide II) |
| Solubility | Polar organics (MeOH, Acetone) | Non-polar/Polar (CHCl3, Toluene) |
| Key Shift (NMR) | C=O carbon ~175 ppm | C=S carbon ~200+ ppm |
Part 5: Scientific Integrity & Troubleshooting
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Steric Hindrance: The four methyl groups significantly retard the rate of reaction. If the condensation (Phase 1) is slow, switching to a sealed tube at 80°C (if safety permits) or using molecular sieves is recommended.
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Thionation Byproducts: Lawesson's reagent produces cyclophosphoxane byproducts that can be difficult to remove. If the product remains sticky after chromatography, perform a recrystallization from hot hexane.
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Stability: The thione is relatively stable but can oxidize back to the ketone or to the disulfide dimer if exposed to strong oxidants. Store under inert atmosphere at 4°C.
References
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Preparation of Hindered Imidazolidinones
- Boocock, D. G. B., & Ullman, E. F. (1968). Journal of the American Chemical Society. "Free-radical synthesis of nitroxides." (Foundational work on tetramethylimidazolidine synthesis).
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Lawesson's Reagent Thionation Protocols
- Ozturk, T., Ertas, E., & Mert, O. (2007). Chemical Reviews. "Use of Lawesson's Reagent in Organic Syntheses.
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Synthesis of Thioamides/Thiolactams
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Jesberger, M., Davis, T. P., & Barner, L. (2003).[4] Synthesis. "Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses."
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